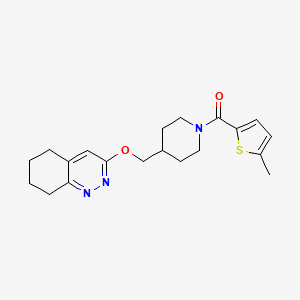
(5-Methylthiophen-2-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(5-Methylthiophen-2-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone" is a complex organic molecule with a variety of potential applications in the fields of chemistry, biology, medicine, and industry. Its unique structure combines a thiophene ring, a tetrahydrocinnoline moiety, and a piperidine derivative, making it an interesting subject for scientific research and industrial applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can act as a precursor or an intermediate in the synthesis of more complex molecules. Its unique structure also makes it a candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Due to its biologically active functional groups, the compound can be investigated for potential pharmacological activities. It could serve as a lead compound for drug development targeting various biological pathways.
Medicine
In medicinal chemistry, the compound's structure offers potential as a scaffold for designing new therapeutic agents. Its interactions with biological macromolecules could be explored for anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Industrially, the compound could find applications in the development of advanced materials, such as polymers with specific electronic properties or as a component in specialty chemicals.
Wirkmechanismus
Mode of Action
The presence of a thiophene ring and a piperidine ring in its structure suggests that it may interact with biological targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways. Compounds containing thiophene rings have been reported to possess a wide range of therapeutic properties, suggesting that this compound may affect multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s stability could be affected by temperature, light, and pH Moreover, the compound’s efficacy could be influenced by the biological environment, including the presence of other drugs, the patient’s genetic makeup, and the disease state
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylthiophen-2-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone typically involves multi-step organic synthesis techniques. The key steps often include:
Formation of the 5-methylthiophene-2-yl moiety: : This can be achieved through a Friedel-Crafts acylation of 5-methylthiophene with an appropriate acyl chloride.
Preparation of the 5,6,7,8-tetrahydrocinnolin-3-yl derivative: : Starting from o-phenylenediamine, a series of condensation reactions, possibly involving catalytic hydrogenation, are utilized to build the tetrahydrocinnoline core.
Formation of the piperidin-1-yl group: : The piperidine derivative can be synthesized via the reductive amination of piperidine with appropriate aldehydes or ketones.
These intermediates are then coupled together using amide coupling reagents like EDCI or HATU in the presence of a base like DIPEA to form the final compound.
Industrial Production Methods
For large-scale industrial production, the synthesis route is optimized for cost-effectiveness, yield, and environmental considerations. High-throughput synthesis with continuous flow chemistry techniques and green chemistry principles may be applied to minimize waste and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The thiophene ring in the compound can undergo oxidation reactions, often leading to sulfoxides or sulfones.
Reduction: : The ketone group in the compound can be reduced to secondary alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Alkyl halides, amines, thiols.
Major Products
Oxidation products: : Sulfoxides, sulfones.
Reduction products: : Secondary alcohols.
Substitution products: : Various substituted piperidines and thiophenes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Methylthiophen-2-yl)(4-aminopiperidin-1-yl)methanone: : Similar structure with an amine group instead of the tetrahydrocinnoline moiety.
(5-Methylthiophen-2-yl)(4-hydroxypiperidin-1-yl)methanone: : Replaces the tetrahydrocinnoline with a hydroxyl group.
Uniqueness
The presence of the 5,6,7,8-tetrahydrocinnolin-3-yl moiety distinguishes the compound from others in its class. This structural feature could confer unique biological or chemical properties, such as specific binding interactions or reactivity patterns, making it a valuable compound for further study.
There you have it! Pretty extensive, no? Anything you’d like me to elaborate on?
Eigenschaften
IUPAC Name |
(5-methylthiophen-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-14-6-7-18(26-14)20(24)23-10-8-15(9-11-23)13-25-19-12-16-4-2-3-5-17(16)21-22-19/h6-7,12,15H,2-5,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTNMAJSGHLZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2435414.png)
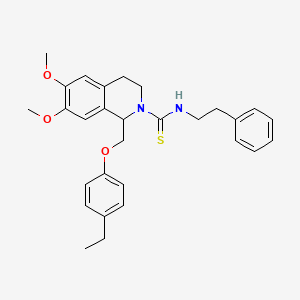
![(E)-(ETHYL N-{4-CARBAMOYL-1-[(2-CHLOROPHENYL)METHYL]-1H-1,2,3-TRIAZOL-5-YL}CARBOXIMIDATE)](/img/structure/B2435416.png)
![8-(furan-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2435417.png)
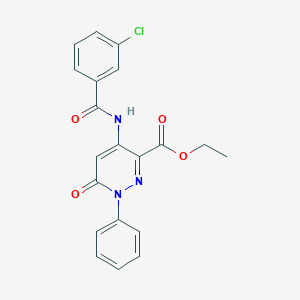
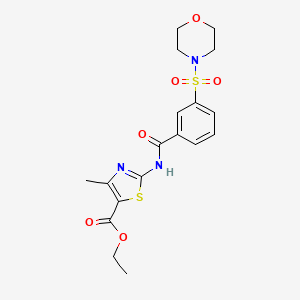


![Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole](/img/structure/B2435423.png)
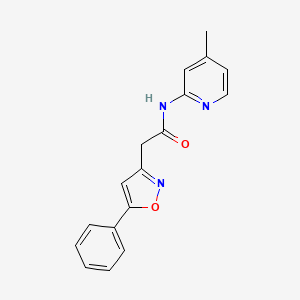
![5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B2435431.png)
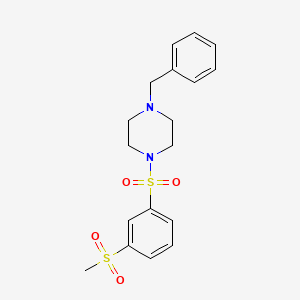
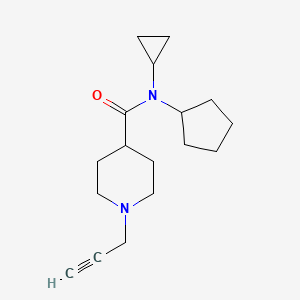
![N-(3,4-dimethoxyphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2435434.png)
